6-[(Carboxymethyl)sulfanyl]-2-pyridinecarboxylic acid
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Overview
Description
6-[(Carboxymethyl)sulfanyl]-2-pyridinecarboxylic acid is an organic compound characterized by the presence of a pyridine ring substituted with a carboxymethylsulfanyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Carboxymethyl)sulfanyl]-2-pyridinecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine, which undergoes nucleophilic substitution with thioglycolic acid to introduce the carboxymethylsulfanyl group.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions to ensure complete substitution.
Purification: The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
6-[(Carboxymethyl)sulfanyl]-2-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.
Biology: The compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in sulfur metabolism.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the synthesis of materials with specific electronic or optical properties, such as conductive polymers.
Mechanism of Action
The mechanism by which 6-[(Carboxymethyl)sulfanyl]-2-pyridinecarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The carboxymethylsulfanyl group can form strong interactions with metal ions, making it a potent ligand in coordination chemistry. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems.
Comparison with Similar Compounds
6-Mercaptopurine: Another sulfur-containing pyridine derivative used in medicinal chemistry.
2-Pyridinecarboxylic acid: Lacks the carboxymethylsulfanyl group but shares the pyridinecarboxylic acid structure.
Thioglycolic acid: Contains the carboxymethylsulfanyl group but lacks the pyridine ring.
Uniqueness: 6-[(Carboxymethyl)sulfanyl]-2-pyridinecarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the carboxymethylsulfanyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
6-(carboxymethylsulfanyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c10-7(11)4-14-6-3-1-2-5(9-6)8(12)13/h1-3H,4H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZQYXKAHNVROI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)SCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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